molecular formula C23H32FN3O B5619921 (1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B5619921
M. Wt: 385.5 g/mol
InChI Key: PMRSKKKMYQNYPR-GHTZIAJQSA-N
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Description

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, incorporating both cyclopropyl and piperidinyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves multiple steps, typically starting with the preparation of the piperidinyl and cyclopropyl intermediates. These intermediates are then subjected to a series of reactions, including cyclization and functional group modifications, to form the final bicyclic structure. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one is unique due to its specific bicyclic structure and the presence of both cyclopropyl and piperidinyl groups. This combination of structural features imparts distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

(1S,5R)-6-(cyclopropylmethyl)-3-[1-(4-fluoro-2-methylphenyl)piperidin-4-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32FN3O/c1-16-12-19(24)5-7-22(16)25-10-8-20(9-11-25)26-14-18-4-6-21(15-26)27(23(18)28)13-17-2-3-17/h5,7,12,17-18,20-21H,2-4,6,8-11,13-15H2,1H3/t18-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRSKKKMYQNYPR-GHTZIAJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCC(CC2)N3CC4CCC(C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)N2CCC(CC2)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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